(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one
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Overview
Description
(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C10H10ClN3OS2 and its molecular weight is 287.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of various chemical structures, offering insights into new chemical pathways. For instance, Szczepański et al. (2020) synthesized a new derivative using related compounds, highlighting the potential of such chemicals in creating novel molecular structures (Szczepański, Tuszewska, & Trotsko, 2020).
Photolysis and Transformation
- Gvozdev et al. (2021) studied the photolysis of a related compound, leading to the formation of new carbene structures. This research demonstrates the chemical's reactivity under specific conditions, such as light exposure (Gvozdev, Shavrin, Baskir, Egorov, & Nefedov, 2021).
Chemical Reactions and Product Formation
- The reactions of related compounds have been explored to create new molecular structures with potential applications. For example, Jeon and Kim (2000) examined reactions with primary and secondary alkylamines, leading to various products, illustrating the compound's versatility in chemical synthesis (Jeon & Kim, 2000).
Potential Biological Activity
- Compounds with similar structures have been evaluated for their biological activities. For instance, Reddy et al. (2010) synthesized new thiazolan-4-ones and assessed their antibacterial activity, suggesting possible pharmacological applications (Reddy, Rao, Devi, Kumar, & Nagaraj, 2010).
Molecular Docking Studies
- Molecular docking studies, as conducted by Venil et al. (2021), provide insights into how such compounds could interact with biological molecules, potentially leading to new drug discoveries (Venil, Lakshmi, Balachandran, Narayana, & Salian, 2021).
Anticancer Activities
- Jin (2015) reported on the synthesis of thiazolo[3,2-a]pyrimidine derivatives containing pyrazole groups, which exhibited anticancer activities, highlighting the compound's potential in medical research (Jin, 2015).
Properties
IUPAC Name |
(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS2/c1-5-6(8(11)14(2)13-5)4-7-9(15)12-10(16-3)17-7/h4H,1-3H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFARJMKNEGFCJD-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C2C(=O)N=C(S2)SC)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/2\C(=O)N=C(S2)SC)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.